Butanoic acid, 2-azido-3-methyl-, (2S)-
Overview
Description
Butanoic acid, 2-azido-3-methyl-, (2S)- is an organic compound with the molecular formula C5H9N3O2 and a molecular weight of 143.15 g/mol . It is a colorless to pale yellow solid that is slightly soluble in water and soluble in some organic solvents . This compound is known for its potential biological activity and is used as an intermediate in the synthesis of various organic compounds .
Preparation Methods
The synthesis of Butanoic acid, 2-azido-3-methyl-, (2S)- typically involves a series of organic reactions. One common method includes the nucleophilic substitution reaction of iodopropane with an azide source . The reaction conditions often require a suitable solvent and a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Butanoic acid, 2-azido-3-methyl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group, resulting in the formation of amine derivatives.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanoic acid, 2-azido-3-methyl-, (2S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Butanoic acid, 2-azido-3-methyl-, (2S)- involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes . These reactions can be used to label and track biomolecules, providing insights into cellular processes and pathways .
Comparison with Similar Compounds
Butanoic acid, 2-azido-3-methyl-, (2S)- can be compared with other similar compounds such as:
Butanoic acid, 2-methyl-: This compound has a similar structure but lacks the azido group, resulting in different chemical reactivity and biological activity.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: This ester derivative has different physical and chemical properties due to the presence of the ester functional group.
The uniqueness of Butanoic acid, 2-azido-3-methyl-, (2S)- lies in its azido group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(2S)-2-azido-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-3(2)4(5(9)10)7-8-6/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUITQAXNZZPU-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466431 | |
Record name | SCHEMBL13853188 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40224-47-3 | |
Record name | SCHEMBL13853188 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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